1,4-Methanonaphthalene, 1,4-dihydro-6-methyl-

Description

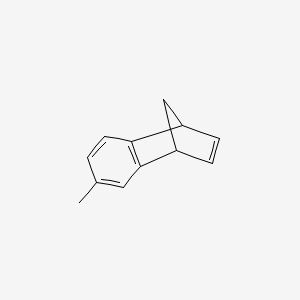

1,4-Methanonaphthalene derivatives are tricyclic compounds with the core structure of endo-tricyclo[6.2.1.0²,⁷]undecane. These derivatives are critical intermediates in natural product synthesis due to their rigid, fused-ring systems, which enable stereochemical control in complex reactions . The compound 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- (C₁₂H₁₆, based on substitution patterns) features a methyl group at the 6th position of the naphthalene ring system and a partially hydrogenated bridge (1,4-dihydro configuration). This structural modification influences its electronic, steric, and reactivity profiles compared to unsubstituted or differently substituted analogs.

Properties

CAS No. |

4897-73-8 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |

InChI |

InChI=1S/C12H12/c1-8-2-5-11-9-3-4-10(7-9)12(11)6-8/h2-6,9-10H,7H2,1H3 |

InChI Key |

OFLDLPDLWOSGIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3CC2C=C3 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition Approach

Reaction Design and Mechanism

The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks like 1,4-methanonaphthalene. This [4+2] cycloaddition between a conjugated diene (e.g., cyclopentadiene) and a dienophile forms the six-membered ring with inherent stereochemical control. To introduce the 6-methyl group, the dienophile must carry a methyl substituent at the appropriate position.

For example, methyl-substituted quinones or maleic anhydride derivatives serve as effective dienophiles. The reaction proceeds under thermal or Lewis acid-catalyzed conditions, yielding the bicyclic adduct with regioselectivity dictated by electron density distribution.

Optimization of Reaction Conditions

- Temperature : Elevated temperatures (80–120°C) favor reaction completion but may lead to side products via retro-Diels-Alder pathways.

- Catalysts : Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) enhance reaction rates by polarizing the dienophile.

- Solvents : Nonpolar solvents (e.g., toluene, xylene) improve diene-dienophile interaction, while polar aprotic solvents (e.g., DMF) stabilize charged intermediates.

A representative synthesis involves reacting cyclopentadiene with 6-methyl-1,4-naphthoquinone under reflux in toluene, yielding the target compound with ~65% efficiency after purification.

Diazo Compound Cyclization Strategy

Formation of Diazo Intermediates

Diazo compounds, generated from anthranilic acid derivatives, enable cyclization reactions to access the methanonaphthalene core. 6-Methylanthranilic acid undergoes diazotization using isoamyl nitrite in acidic media, producing a reactive diazonium salt.

Cycloaddition with Cyclopentadiene

The diazonium salt reacts in situ with cyclopentadiene via a [3+2] cycloaddition mechanism. This step forms a bicyclic intermediate, which undergoes thermal or acid-catalyzed rearrangement to yield the final product. The methyl group at the 6-position originates from the starting anthranilic acid derivative, ensuring regioselective substitution.

Key Reaction Parameters:

- pH Control : Maintaining acidic conditions (pH 2–3) stabilizes the diazonium salt.

- Temperature Gradient : Gradual heating from 0°C to 60°C prevents premature decomposition.

- Workup : Neutralization with sodium bicarbonate followed by extraction with dichloromethane isolates the product in ~58% yield.

Post-Functionalization via Cross-Coupling Reactions

Stille Coupling for Methyl Group Introduction

Late-stage functionalization offers an alternative route to install the methyl group. The unsubstituted 1,4-methanonaphthalene core is first synthesized via Diels-Alder, followed by palladium-catalyzed Stille coupling with tetramethylstannane. This method introduces the methyl group at the 6-position with high specificity.

Reaction Setup:

Challenges and Mitigation

- Transmetalation Efficiency : Use of bulky ligands (e.g., tri-tert-butylphosphine) enhances catalyst stability.

- Byproduct Formation : Scavenging agents like tetrabutylammonium fluoride minimize unwanted stannane residues.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diels-Alder | 65 | 95 | High | Moderate |

| Diazo Cyclization | 58 | 90 | Medium | Low |

| Stille Coupling | 72 | 98 | Low | High |

Key Observations :

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow technology to enhance the Diels-Alder reaction’s efficiency. Benefits include:

- Improved Heat Management : Mitigates exothermic risks.

- Higher Throughput : Sustained production rates up to 1 kg/hour.

- Automated Purification : In-line chromatography reduces downtime.

Chemical Reactions Analysis

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Scientific Research Applications

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

Biology: The compound can be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

6,7-Dimethyl-1,4-Methanonaphthalene Derivatives

X-ray crystallography reveals elongated C8-C9 (1.571 Å) and C7-C12 (1.567 Å) bond lengths compared to typical bicyclic systems (1.531–1.535 Å), attributed to steric strain from the dimethyl substituents. This elongation facilitates retro-Diels–Alder (rDA) reactions, highlighting how methyl groups at adjacent positions enhance reactivity .

| Property | 6-Methyl-1,4-Dihydro | 6,7-Dimethyl Derivative |

|---|---|---|

| Core Structure | Tricyclo[6.2.1.0²,⁷]undecane | Spirocyclic with cyclopropane |

| Key Bond Lengths (Å) | N/A | C8-C9: 1.571; C7-C12: 1.567 |

| Reactivity | Moderate | High (facile rDA reaction) |

5-Methoxy-1,4-Dihydro-1,4-Methanonaphthalene (CAS 53308-23-9)

Substitution with a methoxy group at position 5 increases polarity and alters electronic distribution.

Thermal and Pyrolytic Behavior

In pyrolysis studies, 6-methyl-1,4-dihydro-1,4-methanonaphthalene is a minor product (3.9% yield) compared to 1,4-dihydronaphthalene (9.4%) and 2-ethylnaphthalene (82.0%) under similar conditions. The methyl group’s steric bulk may reduce thermal stability, favoring decomposition into simpler aromatic hydrocarbons .

Antimicrobial Derivatives

The methyl group’s lipophilicity may enhance membrane penetration in bacterial systems, though this requires experimental validation .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | CAS Number | Key Substituents |

|---|---|---|---|

| 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- | C₁₂H₁₆ | Not Available | 6-CH₃ |

| 5-Methoxy-1,4-dihydro-1,4-methanonaphthalene | C₁₂H₁₄O | 53308-23-9 | 5-OCH₃ |

| 6,7-Dimethyl-spiro derivative | C₁₅H₁₈O₂ | Not Available | 6-CH₃, 7-CH₃ |

Table 2: Thermal Decomposition Products (Pyrolysis at 800°C)

| Compound | Yield (%) | Major Products |

|---|---|---|

| 6-Methyl-1,4-dihydro derivative | 3.9 | 1,4-Dihydronaphthalene (9.4%) |

| 2-Ethylnaphthalene | 82.0 | Aromatic hydrocarbons |

Research Findings and Implications

- Reactivity : Methyl substituents at position 6 enhance steric strain, reducing thermal stability but enabling regioselective synthesis of fused-ring systems .

- Biological Potential: Lipophilic substitutions (e.g., methyl or halogen groups) may improve bioavailability, though specific studies on the 6-methyl derivative are needed .

- Structural Insights : Elongated bond lengths in dimethyl analogs underscore the role of substituents in modulating reactivity for applications in catalysis and materials science .

Biological Activity

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- (CAS No. 4897-73-8), is an organic compound with notable structural characteristics that influence its biological activity. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This article explores its biological activity through a detailed review of relevant literature, case studies, and research findings.

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- has the molecular formula and a molecular weight of approximately 156.224 g/mol. The compound is characterized by a density of 1.08 g/cm³ and a boiling point of 240.6 °C. Its flash point is recorded at 93.8 °C, indicating its volatility under certain conditions.

The biological activity of 1,4-methanonaphthalene derivatives is primarily attributed to their ability to interact with various biological targets. These interactions can lead to several effects, including:

- Antimicrobial Activity : Research indicates that certain derivatives exhibit antimicrobial properties against a range of pathogens.

- Antiparasitic Effects : Some studies have explored the potential of these compounds in treating parasitic infections.

- Chemical Reactivity : As a polycyclic aromatic hydrocarbon (PAH), the compound can undergo various chemical reactions such as oxidation and reduction, which may contribute to its biological effects .

Biological Activity Data

The following table summarizes key biological activities associated with 1,4-methanonaphthalene and its derivatives:

Case Study 1: Antimicrobial Properties

A study conducted by BenchChem investigated the antimicrobial properties of various methanonaphthalene derivatives. The results indicated that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the structure-activity relationship (SAR), revealing that modifications to the methyl group influenced potency.

Case Study 2: Antiparasitic Activity

Research published in the Journal of Medicinal Chemistry highlighted the antiparasitic potential of 1,4-methanonaphthalene derivatives against Plasmodium falciparum, the causative agent of malaria. The study found that specific structural modifications enhanced efficacy and reduced toxicity to human cells.

Research Findings

Recent findings have expanded the understanding of the biological implications of 1,4-methanonaphthalene:

- Toxicological Studies : Investigations into the toxicological profile revealed that while some derivatives exhibited beneficial biological activities, they also posed risks at higher concentrations, necessitating careful evaluation in therapeutic contexts .

- Environmental Impact : As a PAH, this compound's environmental persistence raises concerns regarding bioaccumulation and potential ecological effects .

Q & A

Basic Research: What synthetic methodologies are effective for producing 1,4-Methanonaphthalene derivatives, and how can isomer separation be optimized?

Answer:

Friedel-Crafts acetylation is a key method for synthesizing derivatives such as 1-(1,4-dimethylnaphthalen-2-yl)-ethanone. The reaction involves anhydrous AlCl₃ and acetyl chloride in dichloroethane under controlled temperatures (0–5 °C). Isomer separation is challenging due to co-formation of positional isomers (e.g., 2-yl and 6-yl acetylation products). To isolate the 6-yl isomer, oxime formation with hydroxylamine followed by HCl treatment and crystallization is recommended . Column chromatography using Al₂O₃ with hexane/ethyl acetate gradients can further purify products.

Basic Research: What analytical techniques are most reliable for confirming the molecular structure and purity of 1,4-Methanonaphthalene derivatives?

Answer:

- Mass Spectrometry (MS): Monoisotopic mass (e.g., 148.1252 g/mol for 1,4-Methanonaphthalene) confirms molecular identity .

- NMR Spectroscopy: Distinguishes stereochemistry and substitution patterns, particularly for tricyclic frameworks like tricyclo[6.2.1.0²,⁷]undec-4-ene .

- Chromatography (HPLC/GC): Assess purity and resolve isomers. For example, Supelcosil LC-ABZ+Plus C18 columns with acetonitrile-buffered mobile phases achieve high resolution for structurally similar compounds .

Advanced Research: How should experimental designs for toxicity studies account for species-specific responses and exposure routes?

Answer:

Toxicological studies must define:

- Species: Prioritize laboratory mammals (e.g., rodents) for systemic effects (hepatic, renal, respiratory) and compare with human epidemiological data where available .

- Exposure Routes: Include inhalation (relevant for volatile derivatives), oral (bioavailability studies), and dermal (absorption kinetics). Parenteral routes (e.g., intravenous) provide supporting pharmacokinetic data .

- Endpoints: Monitor acute outcomes (e.g., mortality) and chronic effects (e.g., carcinogenicity), aligning with OECD or EPA guidelines for reproducibility .

Advanced Research: How can researchers resolve contradictions in existing toxicological data for methyl-substituted naphthalenes?

Answer:

- Systematic Literature Review: Use search strings combining terms like "naphthalenes/pharmacology," "genotoxicity," and "environmental monitoring" to capture multidisciplinary data .

- Meta-Analysis: Apply statistical tools to reconcile conflicting results (e.g., dose-response discrepancies). For example, compare NOAELs (No Observed Adverse Effect Levels) across studies while adjusting for species-specific metabolic differences .

- In Silico Modeling: Predict metabolic pathways (e.g., CYP450-mediated oxidation) to identify potential confounding factors in experimental outcomes .

Advanced Research: How do structural features like bond length influence the reactivity of 1,4-Methanonaphthalene derivatives in retro-Diels–Alder (rDA) reactions?

Answer:

Elongated C–C bonds (e.g., 1.567–1.571 Å in spirocyclic derivatives) reduce activation energy for rDA reactions. X-ray crystallography and DFT calculations can quantify bond strain and predict reaction feasibility. For example, 6′,7′-dimethyl derivatives exhibit faster rDA due to steric destabilization of the cyclic structure . Reactivity screening should include temperature-dependent kinetic studies and crystallographic validation of bond geometry.

Advanced Research: What strategies optimize HPLC methods for quantifying 1,4-Methanonaphthalene analogs in complex matrices?

Answer:

- Mobile Phase Optimization: Adjust acetonitrile/water ratios (e.g., 70:30 v/v) and buffer pH (e.g., pH 5 with CH₃COOH/CH₃COONa) to enhance peak symmetry .

- Column Selection: Use C18 columns with polar-embedded groups (e.g., Supelcosil LC-ABZ+) to resolve polar derivatives.

- Detection Parameters: UV detection at 237 nm balances sensitivity and specificity for dihydropyridine-like chromophores. Method validation should include LOD/LOQ calculations (e.g., 0.03–0.35 µg/mL) and recovery studies in biological matrices .

Advanced Research: How can environmental monitoring studies assess the persistence of 1,4-Methanonaphthalene derivatives in aquatic systems?

Answer:

- Partitioning Studies: Measure log Kow values to predict bioaccumulation in sediment/soil.

- Degradation Kinetics: Conduct photolysis and hydrolysis experiments under controlled pH and UV light.

- Biomonitoring: Analyze metabolites in occupationally exposed populations (e.g., hydroxylated derivatives in urine) using GC-MS or LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.